Methyl 4-(5-oxopyrrolidin-2-yl)benzoate
Description
Methyl 4-(5-oxopyrrolidin-2-yl)benzoate is a benzoic acid derivative featuring a methyl ester group at the para position of the benzene ring and a 5-oxopyrrolidin-2-yl substituent. The pyrrolidinone moiety (a five-membered lactam) introduces polarity and hydrogen-bonding capability, which can influence solubility and biological interactions.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 4-(5-oxopyrrolidin-2-yl)benzoate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-8(3-5-9)10-6-7-11(14)13-10/h2-5,10H,6-7H2,1H3,(H,13,14) |
InChI Key |
WAFCKMNQCRLFPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the synthesis of a pyrrolidinone ring substituted at the 2-position with a benzoate moiety. The common approach is to start from 4-aminobenzoic acid or its derivatives, followed by ring formation and esterification steps.
Key Synthetic Routes and Reaction Conditions
Detailed Synthetic Procedure (From Literature)
Starting from 4-aminobenzoic acid and itaconic acid : The initial step involves the formation of a 5-oxopyrrolidine ring by cyclization reactions, yielding 1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. This intermediate is then esterified using methanol under acid catalysis to afford the methyl ester, this compound.
Hydrazide formation and further derivatization : The methyl ester can be converted into hydrazide derivatives by treatment with hydrazine monohydrate in 2-propanol under reflux conditions. These hydrazides serve as versatile intermediates for further chemical modifications, including condensation with various aldehydes to form hydrazone derivatives. These reactions are typically carried out in methanol or a methanol/1,4-dioxane mixture with catalytic amounts of acetic acid, refluxed for 8 to 17 hours, yielding products in the range of 66–78%.
Catalysts and solvents : Acid catalysts such as glacial acetic acid are commonly used in condensation reactions. Solvents include methanol, 1,4-dioxane, and 2-propanol, chosen for their ability to dissolve reactants and facilitate reflux conditions.
Reaction Mechanism Insights
The cyclization to form the pyrrolidinone ring involves nucleophilic attack of the amino group on the unsaturated acid derivative, promoting ring closure.
Esterification proceeds via acid-catalyzed nucleophilic substitution of the carboxylic acid group by methanol.
Hydrazide formation involves nucleophilic substitution of the ester group by hydrazine.
Condensation with aldehydes to form hydrazones proceeds through nucleophilic addition of the hydrazide NH2 group to the aldehyde carbonyl, followed by dehydration.
Comparative Analysis of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Starting materials | 4-Aminobenzoic acid and itaconic acid | Readily available, inexpensive | Multi-step synthesis required |
| Cyclization conditions | Heating under reflux in acidic media | Efficient ring formation | Requires careful control of temperature and time |
| Esterification | Acid-catalyzed reaction with methanol | High yield, straightforward | Sensitive to moisture, requires purification |
| Hydrazide formation | Reaction with hydrazine monohydrate | Versatile intermediate for further derivatization | Toxic reagents, requires safety precautions |
| Condensation with aldehydes | Reflux in methanol/dioxane with acetic acid | High yields, structural diversity | Long reaction times (8-17 h) |
Research Findings and Characterization Data
Yields : The condensation reactions to form hydrazone derivatives of this compound typically yield 66–78% of the desired products.
Spectroscopic confirmation : Characterization by ^1H NMR reveals characteristic signals such as multiplets for methylene protons (COCH2), singlets for methoxy groups (OCH3), and aromatic protons (HAr). The presence of NH and hydrazone protons is confirmed by downfield singlets around 11–12 ppm.
Thermal properties : Melting points of derivatives range between 183–243 °C, indicating solid crystalline nature and purity.
Infrared spectroscopy : IR spectra show characteristic bands for NH stretching (~3258 cm^-1), carbonyl groups (~1716, 1677, 1655 cm^-1), and methoxy groups (~1288 cm^-1).
Summary Table of Key Experimental Conditions
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-(5-oxopyrrolidin-2-yl)benzoate with three classes of structurally related compounds derived from the evidence:
Piperazine-Linked Quinoline Derivatives ()
Example Compound: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)
- Molecular Formula : C₃₁H₂₇N₃O₃
- Key Features: A piperazine spacer connects the benzoate ester to a 2-phenylquinoline-4-carbonyl group. The quinoline moiety introduces aromaticity and planar rigidity, while piperazine adds basicity and conformational flexibility.
- Synthesis : Synthesized via crystallization in ethyl acetate, with structural confirmation by ¹H NMR and HRMS .
- Properties :
- Higher molecular weight (489.57 g/mol) compared to the target compound (~235.25 g/mol).
- Reduced aqueous solubility due to extensive aromaticity.
Benzimidazole Derivatives ()
Example Compound : Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate
- Molecular Formula : C₁₆H₁₄N₂O₂
- Key Features: A benzimidazole ring replaces the pyrrolidinone group, offering a bicyclic aromatic system with two nitrogen atoms.
- Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate in DMF using Na₂S₂O₅ as a catalyst .
- Moderate solubility in polar solvents due to the ester and benzimidazole groups.
- Applications: Benzimidazoles are known for antiparasitic (e.g., albendazole) and antimicrobial applications .
Pyrrolopyridine Derivatives ()
Example Compound : Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
- Molecular Formula : C₁₅H₁₁FN₂O₃
- Key Features: A fluorine atom at the 4-position of the benzene ring increases electronegativity and lipophilicity (XLogP3 value inferred from structural analogs).
- Properties: Molecular weight (298.26 g/mol) is higher than the target compound due to the fluorine and pyrrolopyridine groups. Enhanced metabolic stability compared to non-fluorinated analogs.
- Applications : Pyrrolopyridine scaffolds are common in kinase inhibitors for oncology .
Comparative Analysis Table
Research Findings and Implications
- Structural Impact on Bioactivity: The pyrrolidinone group in the target compound may favor interactions with enzymes or receptors requiring hydrogen-bond donors/acceptors, whereas quinoline and benzimidazole derivatives rely on aromatic stacking for target engagement .
- Synthetic Flexibility: Piperazine and benzimidazole syntheses employ distinct reagents (e.g., Na₂S₂O₅ for benzimidazoles vs. crystallization for quinolines ), highlighting the need for tailored approaches for different heterocycles.
- Role of Halogenation : Fluorine in ’s compound enhances lipophilicity and stability, a strategy that could be applied to the target compound for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
